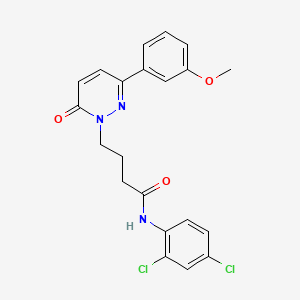

![molecular formula C9H11N5S B2373634 1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione CAS No. 56610-80-1](/img/structure/B2373634.png)

1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione

カタログ番号:

B2373634

CAS番号:

56610-80-1

分子量:

221.28

InChIキー:

IURONGQHOPTYGU-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

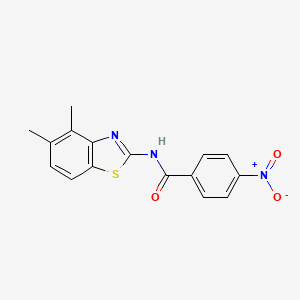

This compound is a derivative of tetrazole, a class of heterocyclic compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom . The 4-(dimethylamino)phenyl group suggests the presence of a phenyl ring with a dimethylamino substituent .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving diazotization .Molecular Structure Analysis

The molecular structure of this compound likely involves a tetrazole ring attached to a phenyl ring with a dimethylamino substituent .科学的研究の応用

Structural Studies

- 1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione and related compounds have been extensively studied for their molecular and crystal structures. Research on derivatives like 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione has unveiled their complex formation with metals such as cadmium(II). These studies reveal intricate structural details like the nonplanar structure of the free ligand and the coordination modes when forming complexes (Askerov et al., 2019).

Synthesis and Crystallography

- Synthesis of derivatives, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, and their structural determination through X-ray crystallography has been a focus. These studies provide insights into the molecular docking and potential biological applications, despite certain derivatives not showing significant bioactivity (Al-Hourani et al., 2016).

Biological Applications

- Some derivatives of this compound have shown promise in biological applications. For instance, certain 1,4-diaryl tetrazol-5-ones and their thio derivatives have demonstrated potential in inhibiting cell proliferation in specific cancer cell lines, indicating their possible use in anti-cancer therapies (Gundugola et al., 2010).

Coordination Chemistry

- The compound and its analogs have been used to study coordination chemistry, particularly with alkali metals. Research involving 1-phenyl-tetrazole-5-thione has led to the creation of alkali metal complexes in the presence of crown ethers, unveiling various structural arrangements and interactions (Hernández-Arganis et al., 2017).

Photodecomposition Studies

- The photodecomposition behavior of similar compounds, like 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones, has been analyzed, revealing the formation of carbodiimides as sole photoproducts. This clean photodecomposition indicates potential for applications in various industries, including agriculture and medicine (Alawode et al., 2011).

Tautomeric Studies

- Research into tautomeric behavior of related compounds, like 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, has provided insights into their conformation and potential pharmaceutical applications. Such studies utilize spectroscopic methods and theoretical models to understand molecular behavior (Erturk et al., 2016).

Safety and Hazards

特性

IUPAC Name |

1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5S/c1-13(2)7-3-5-8(6-4-7)14-9(15)10-11-12-14/h3-6H,1-2H3,(H,10,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURONGQHOPTYGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C(=S)N=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6...

Cat. No.: B2373553

CAS No.: 946329-94-8

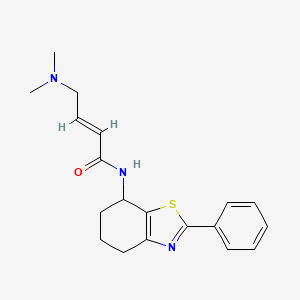

(E)-4-(Dimethylamino)-N-(2-phenyl-4,5,6,7-tetrahydro-1,...

Cat. No.: B2373554

CAS No.: 2411333-46-3

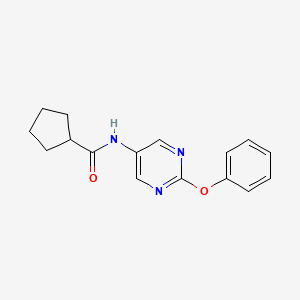

6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidi...

Cat. No.: B2373556

CAS No.: 2201390-57-8

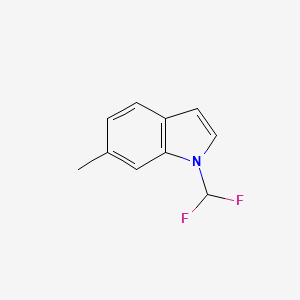

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyd...

Cat. No.: B2373557

CAS No.: 691869-04-2

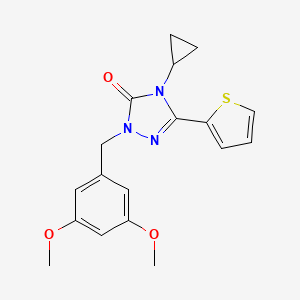

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2373553.png)

![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2373556.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2373557.png)

![7-ethoxy-2-(5-methylfuran-2-yl)-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2373563.png)

![2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde](/img/structure/B2373564.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2373565.png)

![2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid](/img/structure/B2373569.png)